molecular formula C29H27FN2O6S B11632909 prop-2-en-1-yl 2-{2-(4-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-{2-(4-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11632909
M. Wt: 550.6 g/mol
InChI Key: MUTUAPHRIVSDBD-ZNTNEXAZSA-N
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Description

PROP-2-EN-1-YL 2-[2-(4-FLUOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a combination of fluorophenyl, hydroxy, methyl, propoxybenzoyl, and thiazole groups

Preparation Methods

The synthesis of PROP-2-EN-1-YL 2-[2-(4-FLUOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, including the formation of intermediate compoundsReaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

PROP-2-EN-1-YL 2-[2-(4-FLUOROPHENYL)-4-HYDROXY-3-(2-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the thiazole and pyrrol groups contribute to its overall biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds include other fluorophenyl and thiazole derivatives, such as:

Properties

Molecular Formula

C29H27FN2O6S

Molecular Weight

550.6 g/mol

IUPAC Name

prop-2-enyl 2-[(3E)-2-(4-fluorophenyl)-3-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H27FN2O6S/c1-5-13-37-20-11-12-21(16(3)15-20)24(33)22-23(18-7-9-19(30)10-8-18)32(27(35)25(22)34)29-31-17(4)26(39-29)28(36)38-14-6-2/h6-12,15,23,33H,2,5,13-14H2,1,3-4H3/b24-22+

InChI Key

MUTUAPHRIVSDBD-ZNTNEXAZSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)F)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)F)O)C

Origin of Product

United States

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